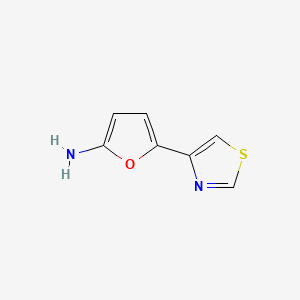

4-(5-Amino-2-furyl)thiazole

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

85351-02-6 |

|---|---|

分子式 |

C7H6N2OS |

分子量 |

166.2 g/mol |

IUPAC 名称 |

5-(1,3-thiazol-4-yl)furan-2-amine |

InChI |

InChI=1S/C7H6N2OS/c8-7-2-1-6(10-7)5-3-11-4-9-5/h1-4H,8H2 |

InChI 键 |

WSDPRKYJERUSSX-UHFFFAOYSA-N |

SMILES |

C1=C(OC(=C1)N)C2=CSC=N2 |

规范 SMILES |

C1=C(OC(=C1)N)C2=CSC=N2 |

其他CAS编号 |

85351-02-6 |

同义词 |

4-(5-amino-2-furyl)thiazole 4-AFT |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of 4 5 Amino 2 Furyl Thiazole

Established Synthetic Routes for 4-(5-Amino-2-furyl)thiazole

The formation of the this compound scaffold is achieved through several established synthetic routes. These methods can be broadly categorized by the final key bond-forming step that assembles the thiazole (B1198619) ring or generates the amine functionality.

Catalytic Reduction Approaches for the Furan (B31954) Moiety

A primary method for synthesizing this compound involves the catalytic reduction of its nitro precursor, 4-(5-nitro-2-furyl)thiazole (B1220610). This approach is advantageous as the nitro-substituted precursor is often more stable and accessible.

The reduction of the nitro group to an amino group is a critical transformation. One documented method utilizes 5% palladium on activated carbon (Pd/C) as the catalyst. oup.com This heterogeneous catalysis is performed under an atmosphere of hydrogen gas. The choice of solvent is crucial for the stability and isolation of the resulting aminofuran, which can be unstable in aqueous systems. oup.comjst.go.jp Solvents such as tetrahydrofuran (B95107) and n-heptane have been successfully employed to facilitate the isolation of the product. jst.go.jp The reaction progress can be monitored to ensure the complete conversion of the nitro starting material to the desired amino product. The resulting this compound is a pale yellow powder. oup.com

Table 1: Catalytic Reduction of 4-(5-Nitro-2-furyl)thiazole

| Catalyst | Reducing Agent | Solvent(s) | Product | Reference |

|---|

Hantzsch Thiazole Synthesis and Its Adaptations

The Hantzsch thiazole synthesis is a cornerstone in the preparation of thiazole derivatives and can be adapted for the synthesis of the this compound core. researchgate.netresearchgate.net This classical method involves the condensation reaction between an α-haloketone and a thioamide or thiourea (B124793). researchgate.netijsrst.comtandfonline.com

In the context of synthesizing the target molecule, a key intermediate would be a 2-haloacetylfuran derivative which serves as the α-haloketone component. This is then reacted with a suitable thioamide, such as thiourea, to form the 2-aminothiazole (B372263) ring system. tandfonline.com The reaction is typically carried out in a suitable solvent, and various catalysts can be employed to improve reaction rates and yields. globalresearchonline.net While the traditional Hantzsch synthesis often requires harsh conditions, modern modifications have been developed to proceed under milder conditions. globalresearchonline.net

Another adaptation involves the reaction of dipotassium (B57713) cyanimidodithiocarbonate with 5-X-furfuryl halides (where X can be a precursor to the amino group, such as a nitro group). cas.czcas.cz The resulting intermediate undergoes cyclization in an alkaline medium to form the 4-amino-5-(5-X-2-furyl)thiazole derivative. cas.czcas.cz

Convergent and Divergent Synthetic Strategies for Core Structure Assembly

The synthesis of this compound can be approached through both convergent and divergent strategies.

A convergent synthesis involves the independent synthesis of the furan and thiazole ring systems, which are then coupled together in a later step. researchgate.netnih.gov For example, a pre-functionalized 2-furyl derivative could be prepared separately from a pre-formed thiazole ring. These two fragments would then be joined through a suitable cross-coupling reaction. This approach allows for flexibility in modifying each heterocyclic component before their union.

In contrast, a divergent synthesis would start from a common intermediate that already contains the furan-thiazole core. mdpi.com This core structure could then be subjected to various chemical transformations to introduce or modify functional groups, leading to a library of related compounds, including this compound. For instance, a precursor with a nitro group on the furan ring could be synthesized and then reduced to the amine, or a halogenated thiazole ring could undergo amination reactions.

Synthesis of Precursor Compounds and Key Intermediates

The successful synthesis of this compound is highly dependent on the efficient preparation of its key building blocks. These precursors include appropriately functionalized furan derivatives and the necessary reagents for constructing the thiazole ring.

Preparation of Functionalized Furyl Precursors

The synthesis of functionalized furyl precursors is a critical first step. For methods involving the Hantzsch synthesis, a key precursor is an α-haloketone derived from furan. For instance, 2-acetylfuran (B1664036) can be halogenated at the α-position of the acetyl group to yield a 2-haloacetylfuran.

For syntheses that rely on the reduction of a nitro group, 5-nitro-2-furyl derivatives are essential. These can often be prepared through nitration of a suitable furan substrate. For example, reaction of dipotassium cyanimidodithiocarbonate with 5-nitro-furfuryl halides is a documented route to precursors for 4-amino-5-(5-nitro-2-furyl)thiazole. cas.czcas.cz

Synthesis of Thiazole Ring Precursors (e.g., Thioureas, α-Haloketones)

The Hantzsch synthesis is a widely used method for constructing the thiazole ring, necessitating the preparation of specific precursors. researchgate.net This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide. ijsrst.comtandfonline.com

Thioureas: Thiourea itself is a common and commercially available reagent used to introduce the 2-amino group found in many thiazole derivatives. globalresearchonline.net Substituted thioureas can also be employed to generate N-substituted 2-aminothiazoles. researchgate.net

α-Haloketones: The α-haloketone component provides the carbon backbone for the C4 and C5 positions of the thiazole ring. ijsrst.com For the synthesis of this compound, a key α-haloketone precursor would be a 2-(haloacetyl)furan derivative. These can be synthesized by the halogenation of the corresponding acetylfuran. The reaction of these α-haloketones with thiourea under appropriate conditions leads to the formation of the desired 2-aminothiazole ring system. oup.com The choice of halogen (chlorine or bromine) can influence the reactivity of the α-haloketone.

Table 2: Key Precursors for Hantzsch Thiazole Synthesis

| Precursor Type | Example | Role in Synthesis | Reference |

|---|---|---|---|

| α-Haloketone | 2-(Bromoacetyl)furan | Provides C4 and C5 of the thiazole ring | ijsrst.com |

Derivatization Strategies for Structural Elaboration

The derivatization of this compound is a key strategy for exploring its chemical space and developing new compounds with tailored properties. These modifications can be broadly categorized into functionalization of the exocyclic amino group, modifications of the thiazole ring, and alterations of the furan moiety.

The exocyclic amino group at the 2-position of the thiazole ring is a primary site for derivatization due to its nucleophilic character. A variety of chemical transformations can be employed to introduce new functional groups and build more complex molecular architectures.

Common derivatization reactions include:

Acylation: The amino group readily reacts with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. For instance, acetylation with acetic anhydride (B1165640) or reaction with benzoyl chloride can be performed to yield N-acetyl and N-benzoyl derivatives, respectively. mdpi.com These reactions are often carried out in the presence of a base to neutralize the acid byproduct.

Formation of Thioureas: Reaction with isothiocyanates provides a straightforward route to N-substituted thiourea derivatives. mdpi.com This transformation adds a versatile building block that can participate in further cyclization reactions.

Silylation: Silylation is a common technique for derivatizing amino groups, often to increase volatility for gas chromatography analysis. sigmaaldrich.com Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens on the amino group with a nonpolar moiety. sigmaaldrich.com

Amide Bond Formation: The amino group can be functionalized through amide bond formation using various carboxylic acids. mdpi.comnih.gov This is a widely used strategy in medicinal chemistry to introduce a diverse range of substituents. mdpi.comnih.gov

Sulfonylation: Reaction with sulfonyl chlorides leads to the formation of sulfonamides.

These derivatization strategies are summarized in the following table:

| Reaction Type | Reagent(s) | Functional Group Introduced |

| Acylation | Acid chloride, Anhydride | Amide |

| Thiourea Formation | Isothiocyanate | N-substituted thiourea |

| Silylation | MTBSTFA | TBDMS |

| Amide Bond Formation | Carboxylic acid | Amide |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

Table 1: Common Derivatization Reactions of the Exocyclic Amino Group

The thiazole ring itself offers several positions for modification, although the reactivity of each position is influenced by the existing substituents. The C-2, C-4, and C-5 positions are the primary targets for introducing further diversity into the molecule.

C-2 Position: The amino group at the C-2 position is the most common substituent and is often the starting point for further derivatization, as discussed in the previous section.

C-5 Position: The C-5 position of the thiazole ring is susceptible to electrophilic substitution, particularly when activated by the amino group at C-2. Reactions such as nitrosation can occur at this position. researchgate.net For example, treatment of 2-amino-4-phenylthiazole (B127512) with isoamylnitrile leads to the corresponding 5-nitroso derivative. researchgate.net Furthermore, S-substitution at the C-5 position has been observed, for instance, in the formation of a glutathione (B108866) conjugate. nih.gov

The following table highlights some of the modification strategies for the thiazole ring:

| Position | Reaction Type | Reagent(s) | Resulting Structure |

| C-5 | Nitrosation | Isoamylnitrile | 5-Nitroso derivative |

| C-5 | S-substitution | Glutathione | 5-(Glutathion-S-yl)thiazole derivative nih.gov |

Table 2: Modification Strategies for the Thiazole Ring

The furan ring, being an electron-rich aromatic system, is prone to electrophilic substitution reactions, typically occurring at the position adjacent to the oxygen atom (C-5 of the furan ring). numberanalytics.comchemicalbook.com However, the stability of the furan ring can be a limiting factor, as it is sensitive to strong acidic conditions which can lead to ring-opening or polymerization. pharmaguideline.com

Key reactions involving the furan moiety include:

Nitration: The furan ring can be nitrated, for example, to introduce a nitro group at the 5-position. dovepress.com This is often a precursor for the synthesis of the corresponding 5-amino derivative.

Halogenation: Halogenation of the furan ring can be achieved under specific conditions.

Oxidation: The furan ring can be oxidized to form other derivatives.

Ring Cleavage: Under certain conditions, such as in the presence of strong acids or during metabolic processes, the furan ring can undergo cleavage. researchgate.net

It is important to note that the reactivity of the furan ring in this compound will be influenced by the electron-withdrawing nature of the thiazole substituent.

Novel Synthetic Approaches and Methodological Advancements

Recent research has focused on developing more efficient, sustainable, and versatile methods for the synthesis of thiazole derivatives, including those bearing a furan moiety.

The principles of green chemistry are increasingly being applied to the synthesis of thiazole derivatives to minimize environmental impact and improve efficiency. nih.govbohrium.com These approaches often involve the use of greener solvents, catalysts, and energy sources. bepls.com

Key green synthetic methods include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of thiazole derivatives. bepls.com

Ultrasonic-Mediated Synthesis: Ultrasound has been employed as an energy-efficient alternative to conventional heating, leading to high product yields under mild conditions. mdpi.comacs.org

Use of Green Catalysts and Solvents: The use of recyclable catalysts, such as silica-supported tungstosilisic acid, and green solvents like polyethylene (B3416737) glycol (PEG), contributes to more sustainable synthetic protocols. bepls.com

Multicomponent Reactions: One-pot multicomponent reactions are highly efficient as they combine several steps into a single operation, reducing waste and saving time and resources. bepls.com

The following table summarizes some green chemistry approaches for thiazole synthesis:

| Green Chemistry Approach | Example | Advantage(s) |

| Microwave-Assisted Synthesis | Synthesis of trisubstituted thiazoles | Reduced reaction time, high yield bepls.com |

| Ultrasonic Irradiation | Synthesis of 1,3-thiazole derivatives using a biocatalyst | Mild conditions, energy-efficient, high yield mdpi.com |

| Green Catalyst | Silica-supported tungstosilisic acid | Reusable, efficient bepls.com |

| Green Solvent | Polyethylene glycol (PEG-400) | Catalyst-free, simple, rapid bepls.com |

Table 3: Green Chemistry Approaches in Thiazole Synthesis

Solid-phase and polymer-supported synthesis have emerged as powerful tools for the preparation of libraries of thiazole derivatives. rsc.orgrsc.org These methods offer several advantages, including simplified purification, the ability to drive reactions to completion using excess reagents, and the potential for automation. rsc.org

In a typical solid-phase synthesis, the starting material is attached to a solid support (resin), and subsequent reactions are carried out. After the desired transformations, the final product is cleaved from the resin. rsc.orgrsc.org For example, 2-aminothiazole derivatives have been synthesized on solid phase by reacting a resin-bound intermediate with thiourea. rsc.org The amino group of the resulting resin-bound 2-aminothiazole can then be further derivatized before cleavage from the support. rsc.org

A notable example is the solid-phase synthesis of 2-amino-5-benzoyl-4-(2-furyl)thiazoles, where an amino-functionalized polystyrene resin was used as the solid support. rsc.orgrsc.org The synthesis involved a series of steps including acylation, reductive amination, formation of N-acyl thioureas, and finally cyclization to form the resin-bound thiazole, which was then cleaved to yield the final product. rsc.orgrsc.org

Polymer-supported reagents and catalysts, such as polystyrene-supported palladium complexes, have also been utilized in the synthesis of thiazole derivatives, facilitating easier catalyst removal and recycling. scielo.brscielo.br

One-Pot Multicomponent Reactions

The synthesis of the this compound scaffold and its derivatives can be achieved through various synthetic strategies. While modern multicomponent reactions represent a prominent approach for the construction of highly substituted thiazole rings, specific examples detailing a one-pot, multicomponent synthesis of the parent compound this compound are not extensively documented in the reviewed literature. However, related one-pot procedures and multicomponent reactions for analogous structures provide significant insight into potential synthetic routes.

A notable one-pot synthesis for derivatives of 4-amino-5-(2-furyl)thiazole involves the cyclization of cyanimidodithiocarbonate esters. cas.czcas.cz This method, while not a multicomponent reaction in the strictest sense, combines the final steps of thiazole ring formation into a single pot. The process starts with the reaction of dipotassium cyanimidodithiocarbonate with a 5-X-furfuryl halide (where X is an electron-withdrawing group like NO₂ or CHO). The resulting diester is then treated with an alkali medium, which induces the formation of a carbanion that subsequently undergoes cyclization to yield the 4-amino-5-(5-X-2-furyl)thiazole derivative. cas.cz

Detailed findings from this synthetic approach are presented below:

Table 1: Synthesis of 4-Amino-5-(5-X-2-furyl)thiazole Derivatives via One-Pot Cyclization cas.cz

| Entry | Furfuryl Halide Substituent (X) | Product | Yield (%) | Melting Point (°C) |

| 1 | NO₂ | 4-Amino-5-(5-nitro-2-furyl)thiazole | 75 | 225-226 |

| 2 | CHO | 4-Amino-5-(5-formyl-2-furyl)thiazole | 68 | 198-200 |

More contemporary one-pot multicomponent strategies for the synthesis of 2-aminothiazoles often employ the Hantzsch thiazole synthesis methodology. A facile and efficient one-pot synthesis of 2-aminothiazole derivatives has been developed using the reaction of aromatic methyl ketones with thiourea or N-substituted thioureas in the presence of copper(II) bromide. clockss.org This reaction proceeds through a one-pot α-bromination of the ketone followed by a cyclization process with the thiourea. While this method was demonstrated for various aryl and heteroaryl methyl ketones, its specific application to a suitable 5-amino-2-furyl ketone precursor has not been explicitly reported. clockss.org

The amino group of the resulting 4-amino-5-(5-X-2-furyl)thiazoles is amenable to further chemical transformations. Research has shown that the 4-amino group can be readily acylated or diazotized, opening avenues for the synthesis of a wider range of derivatives. cas.cz For instance, the reaction with acetic anhydride leads to the corresponding 4-acetylamino derivative.

Table 2: Chemical Transformations of 4-Amino-5-(5-nitro-2-furyl)thiazole cas.cz

| Reagent | Product | Yield (%) | Melting Point (°C) |

| Acetic Anhydride | 4-Acetylamino-5-(5-nitro-2-furyl)thiazole | 92 | 268-270 (dec.) |

This highlights the utility of the 4-amino-5-(2-furyl)thiazole core as a building block for further functionalization, allowing for the exploration of diverse chemical space.

Advanced Spectroscopic and Structural Elucidation of 4 5 Amino 2 Furyl Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments work in concert to provide a complete picture of atomic connectivity and spatial relationships.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present. For 4-(5-Amino-2-furyl)thiazole, the expected chemical shifts are influenced by the electron-donating amino group and the electronic properties of the coupled furan (B31954) and thiazole (B1198619) rings.

¹H NMR: The protons on the furan and thiazole rings are expected to appear in the aromatic region (typically δ 6.0-8.5 ppm). The amino group (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration. Based on data from analogous 2-aminothiazole (B372263) and furan-containing structures, the furan protons are anticipated to show characteristic doublet or doublet of doublets splitting patterns. rsc.orgnih.govmdpi.com The single proton on the thiazole ring (H-5) would appear as a singlet. mdpi.com

¹³C NMR: The ¹³C NMR spectrum would show seven distinct carbon signals corresponding to the molecular structure. The carbons of the thiazole ring typically resonate at approximately δ 100-170 ppm, while furan carbons appear around δ 105-150 ppm. rsc.orgufv.br The carbon atom attached to the amino group (C-2 of the thiazole) is expected to be found in the lower field region of the spectrum, often around δ 168 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analyses of similar structures reported in the literature. rsc.orgmdpi.complos.org

| Position | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|---|

| Thiazole C2 | Carbon | - | ~168-170 | - |

| Thiazole C4 | Carbon | - | ~148-150 | - |

| Thiazole C5 | CH | ~7.0-7.3 | ~102-107 | s |

| Furan C2' | Carbon | - | ~155-158 | - |

| Furan C3' | CH | ~6.8-7.0 | ~110-112 | d |

| Furan C4' | CH | ~6.5-6.7 | ~108-110 | dd |

| Furan C5' | Carbon | - | ~120-125 | - |

| Amino (-NH₂) | NH₂ | Broad, variable | - | s (broad) |

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between the adjacent protons on the furan ring (H-3' and H-4'), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom, for instance, linking the thiazole H-5 signal to the C-5 carbon and the furan proton signals to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular skeleton. Key expected correlations would include the thiazole H-5 proton to the furan C-2' and C-5' carbons, confirming the connection point between the two heterocyclic rings. Correlations from the amino protons to thiazole carbons C-2 and C-4 would also be anticipated.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional conformation. A NOESY experiment could reveal through-space proximity between the thiazole H-5 proton and the furan H-3' proton, suggesting a preferred planar orientation of the two rings.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. jchps.com These two techniques are complementary; IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. photothermal.com

For this compound, the key functional groups are the primary amine (NH₂), the furan ring, and the thiazole ring. The expected vibrational frequencies are summarized below.

Table 2: Predicted IR and Raman Vibrational Frequencies for this compound Predicted values are based on characteristic frequencies for aminothiazoles and furan derivatives. nih.govplos.orgresearchgate.netorgchemres.org

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| 3300-3500 | N-H stretch (asymmetric & symmetric) | Amino (-NH₂) | Medium-Strong | Weak |

| 3100-3150 | Aromatic C-H stretch | Furan & Thiazole Rings | Medium | Strong |

| ~1620 | N-H bend (scissoring) | Amino (-NH₂) | Strong | Medium |

| 1550-1600 | C=N stretch | Thiazole Ring | Strong | Strong |

| 1450-1550 | C=C stretch | Furan & Thiazole Rings | Strong | Strong |

| 1050-1250 | C-O-C stretch (asymmetric) | Furan Ring | Strong | Weak |

| ~880 | Ring Breathing | Furan Ring | Medium | Strong |

| ~750 | C-S stretch | Thiazole Ring | Medium-Weak | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. wikipedia.org

The molecular formula for this compound is C₇H₇N₃OS, giving it a calculated molecular weight of approximately 181.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 181. The fragmentation of heterocyclic systems can be complex, but likely pathways would involve cleavage at the bond connecting the two rings or fragmentation of the individual rings. libretexts.orgmiamioh.edu For instance, a metabolite of the related compound 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT) was identified as having a molecular ion at m/e 181, corresponding to 1-[4-(2-aminothiazolyl)]-3-cyano-1-propanone, indicating that the core thiazole structure is relatively stable. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. waters.com This is a critical step in the identification of a new compound. For this compound, HRMS would be used to verify that the experimentally measured exact mass matches the calculated value for the formula C₇H₇N₃OS. High-resolution techniques on related compounds typically show mass accuracy within a few parts per million (ppm) of the calculated value. plos.org

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₇N₃OS |

| Calculated Monoisotopic Mass | 181.0310 g/mol |

| Expected [M+H]⁺ in HRMS | 182.0388 |

| Common Fragmentation Pathways | Cleavage of furan-thiazole bond, loss of HCN, loss of CO |

X-ray Crystallography for Absolute Configuration and Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While a crystal structure for this compound itself does not appear to be published, analysis of related structures provides significant insight into its likely solid-state architecture. mdpi.com Crystal structures of similar 2-aminothiazole derivatives show that the thiazole ring is planar. researchgate.netnih.gov It is expected that the furan and thiazole rings in this compound would be largely coplanar to maximize π-system conjugation. The amino group would participate in intermolecular hydrogen bonding with the nitrogen atom of the thiazole ring or the oxygen atom of the furan ring of adjacent molecules, creating a stable, packed crystal lattice. nih.gov These hydrogen bonds would significantly influence the compound's melting point and solubility.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization

Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in the characterization of chiral molecules. mgcub.ac.inwikipedia.org These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light. wikipedia.org CD measures the difference in absorption, while ORD measures the difference in the refractive index and the resulting rotation of plane-polarized light as a function of wavelength. mgcub.ac.inscirp.org The application of these techniques is contingent upon the molecule possessing chirality—a structural property wherein a molecule is non-superimposable on its mirror image.

An analysis of the molecular structure of this compound reveals that it is an achiral molecule. The core structure consists of planar furan and thiazole rings. The molecule possesses a plane of symmetry, and it lacks any stereocenters (or asymmetric carbon atoms). Due to this inherent achirality, this compound does not exist as a pair of enantiomers.

Consequently, chiroptical characterization using Circular Dichroism or Optical Rotatory Dispersion is not applicable to this compound. These techniques would yield no signal, as the molecule does not exhibit differential absorption or refraction of circularly polarized light.

While chiroptical methods are not relevant for the parent compound, it is a common practice in medicinal chemistry to synthesize chiral derivatives of a lead compound to study stereospecific interactions with biological targets. researchgate.netnih.gov For instance, studies on other heterocyclic scaffolds sometimes involve chiral chromatography or CD to assess the enantiomeric effects of derivatives. However, a review of the available scientific literature indicates no published studies concerning the synthesis of chiral derivatives of this compound or the application of chiroptical spectroscopy to this specific molecule.

Theoretical and Computational Chemical Studies of 4 5 Amino 2 Furyl Thiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of 4-(5-Amino-2-furyl)thiazole, offering predictions of its geometry, electronic distribution, and chemical reactivity.

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a computational method widely used to investigate the electronic structure of molecules. researchgate.net For thiazole (B1198619) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-31+G(d), 6-311G(d,p)), have been applied to optimize molecular geometries and predict electronic properties. uni-duesseldorf.de These calculations help in understanding the spatial arrangement of atoms and the distribution of electron density within the molecule. For instance, the planarity of the fused ring system, which can influence intermolecular interactions, is a key geometric parameter determined through DFT. vulcanchem.com The method also allows for the calculation of properties like molecular electrostatic potential (MEP), which identifies electron-rich and electron-deficient regions, crucial for predicting sites of electrophilic and nucleophilic attack. iiste.org

Molecular Orbital (MO) Analysis and Frontier Orbital Theory

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance and are collectively known as the frontier molecular orbitals. libretexts.org The energy and distribution of these orbitals are key determinants of a molecule's chemical reactivity. libretexts.org For aminothiazole derivatives, the HOMO is typically associated with the electron-donating amino group and the thiazole ring, indicating its nucleophilic character. rsc.org Conversely, the LUMO is often localized over the heterocyclic system, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that reflects the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. zsmu.edu.ua In substituted thiazoles, the nature and position of substituents can significantly influence the energies of the frontier orbitals and thus modulate the molecule's reactivity. mdpi.com For example, electron-withdrawing groups tend to lower the energy of the LUMO, making the molecule a better electron acceptor.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective on the conformational flexibility and intermolecular interactions of this compound. MD simulations track the movement of atoms over time, providing a detailed picture of how the molecule behaves in a biological environment, such as in solution or when interacting with a protein. mdpi.com

These simulations are crucial for understanding the conformational landscape of flexible molecules. For derivatives of this compound, MD can reveal the preferred spatial arrangements of the furan (B31954) and thiazole rings relative to each other and the orientation of the amino group. This information is vital as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a binding site. uzh.chethz.ch

Furthermore, MD simulations can elucidate the nature and strength of intermolecular interactions, such as hydrogen bonds and van der Waals forces, between the molecule and its surrounding environment, including solvent molecules or biological macromolecules. mdpi.com These interactions play a critical role in the molecule's solubility, stability, and binding affinity to its target. mdpi.com

Molecular Docking Studies for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or an enzyme. jpionline.org This method is extensively used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. acs.orgmdpi.com

Elucidation of Binding Modes with Biomolecular Targets (e.g., Enzymes, Receptors)

For this compound and its derivatives, molecular docking studies have been employed to investigate their binding modes with various biomolecular targets. jpionline.orgnih.gov These studies can identify the specific amino acid residues within the binding pocket of a target protein that interact with the ligand. analis.com.my For example, docking studies have shown that the amino group and the nitrogen and sulfur atoms of the thiazole ring can form hydrogen bonds with the active site residues of enzymes. analis.com.mymdpi.com The furan ring can also participate in hydrophobic or pi-stacking interactions. mdpi.comoup.com The specific orientation and interactions of the ligand within the binding site are crucial for its inhibitory or modulatory activity. nih.govoup.com

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Human 5-lipoxygenase (5-LOX) | Not Specified | Competitive Inhibition | rsc.org |

| Adenosine (B11128) A3 Receptors | Not Specified | Antagonistic Binding | nih.gov |

| GlcN-6-P synthase | Multiple amino acid residues | Hydrogen Bonding | analis.com.my |

| Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK) | Not Specified | Inhibitory Binding | acs.orgmdpi.com |

| Hsp90 | Not Specified | Hydrogen Bonding, Hydrophobic Interactions | mdpi.com |

Prediction of Molecular Recognition and Interaction Hotspots

By analyzing the results of molecular docking simulations, it is possible to identify "hotspots" within the binding site of a target protein. unipd.itscholaris.ca These are regions that are particularly important for ligand binding and contribute significantly to the binding affinity. mdpi.comoup.com For derivatives of this compound, such hotspots might include amino acid residues that can act as hydrogen bond donors or acceptors for the amino group or the heteroatoms of the thiazole and furan rings. mdpi.comoup.com Understanding these interaction hotspots is critical for structure-based drug design, as it allows for the rational modification of the ligand to enhance its binding affinity and selectivity for the target protein. unipd.it For instance, adding a substituent that can form an additional hydrogen bond with a key residue in a hotspot can lead to a more potent inhibitor.

Structure-Based Computational Design and Virtual Screening of Analogues

Structure-based computational design and virtual screening are powerful tools in medicinal chemistry for identifying and optimizing novel lead compounds. rsc.org For thiazole-containing compounds, these methods are employed to explore vast chemical spaces and predict the binding affinities of analogues to specific biological targets.

The process often begins with the identification of a promising scaffold, such as the 2-aminothiazole (B372263) core, which is known for its presence in various biologically active molecules. acs.orgmdpi.com Computational design then involves the systematic modification of this scaffold to enhance its interaction with a target protein. For instance, in the development of aurora kinase inhibitors, researchers designed six series of 2-amino thiazole derivatives by considering parameters like atomic volume and electronegativity. acs.org These newly designed compounds were then subjected to molecular docking studies to predict their binding interactions with the active site of the aurora kinase protein. acs.org

Virtual screening can be used to filter large libraries of compounds to identify those with a high probability of being active. This was demonstrated in the search for inhibitors of human 5-lipoxygenase (5-LOX), where a series of 2-amino-4-aryl thiazole derivatives were tested. rsc.org Molecular docking of the most potent compounds into the 5-LOX active site helped to elucidate their potential mechanism of action, suggesting competitive inhibition. rsc.org This computational insight is crucial for guiding further synthetic efforts to improve the potency of the lead molecules. rsc.org

Similarly, in the pursuit of new anti-Candida albicans agents, molecular docking was utilized to understand the mechanism of action of active 2-amino-4,5-diarylthiazole derivatives. mdpi.com By docking the most active compound against target proteins, researchers can gain insights that provide a theoretical basis for the future design of more effective antifungal drugs. mdpi.com

The design of analogues is not limited to small molecules. Computational methods are also being developed to design soluble analogues of integral membrane proteins, a challenging but potentially rewarding area for drug discovery. biorxiv.org

Table 1: Examples of Computationally Designed Thiazole Analogues and their Targets

| Compound Series | Target | Computational Method | Objective |

| 2-Amino thiazole derivatives | Aurora kinase | Molecular docking | Design of new anticancer agents acs.org |

| 2-Amino-4-aryl thiazole derivatives | 5-lipoxygenase (5-LOX) | Molecular docking | Identification of novel inhibitors for asthma and allergy rsc.org |

| 2-Amino-4,5-diarylthiazole derivatives | Candida albicans proteins | Molecular docking | Understanding the mechanism of action and guiding the design of new antifungals mdpi.com |

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline States

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps various properties onto the Hirshfeld surface, which is defined as the region where the electron distribution of a molecule is greater than that of all other molecules in the crystal.

In the crystal structure of (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid, for example, Hirshfeld analysis revealed that the most significant contributions to the surface contacts were from H···H (43%), C···H (18%), O···H (17%), and N···H (6%) interactions. iucr.orgresearchgate.net This information is crucial for understanding how molecules pack in the solid state, which can influence physical properties such as solubility and melting point.

For 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, the analysis showed that H···H interactions were the most prominent, accounting for 37.6% of the crystal packing. nih.gov Other significant interactions included O···H/H···O (16.8%), S···H/H···S (15.4%), and N···H/H···N (13.0%). nih.gov These interactions, including C-H···π and C=O···π contacts, consolidate the molecular packing in the crystal. nih.gov

Table 3: Intermolecular Interaction Contributions from Hirshfeld Surface Analysis of a Thiazole Derivative

| Interaction Type | Contribution (%) |

| H···H | 37.6 nih.gov |

| O···H/H···O | 16.8 nih.gov |

| S···H/H···S | 15.4 nih.gov |

| N···H/H···N | 13.0 nih.gov |

| C···H/H···C | 7.6 nih.gov |

Reactivity and Reaction Mechanism Studies of 4 5 Amino 2 Furyl Thiazole

Electrophilic Aromatic Substitution Reactions of the Furan (B31954) and Thiazole (B1198619) Rings

The presence of the strongly activating amino group makes the furan ring highly susceptible to electrophilic attack. In contrast, the thiazole ring is generally less reactive toward electrophiles.

Furan Ring Reactivity : The amino group at position 5 is a powerful activating group, directing electrophiles to the ortho and para positions. In the furan ring of this compound, the position ortho to the amino group (C4) is the most probable site for electrophilic substitution. The nitrogen's lone pair electrons can stabilize the cationic intermediate (arenium ion) formed during the reaction at this position. libretexts.orglibretexts.org Electrophilic substitution is therefore predicted to occur preferentially at the C4 position of the furan ring.

Thiazole Ring Reactivity : Thiazole itself is an electron-deficient heterocycle, making it less prone to electrophilic aromatic substitution than benzene. libretexts.org When such reactions do occur, they typically favor the C5 position. numberanalytics.com In 4-(5-Amino-2-furyl)thiazole, the C4 position is already substituted. The electron-donating nature of the aminofuryl substituent may slightly activate the thiazole ring, but electrophilic attack on the furan ring remains the more favorable pathway.

| Ring | Predicted Site of Electrophilic Attack | Rationale |

| Furan | C4 | Strongly activated by the ortho-directing amino group at C5. The resulting cationic intermediate is resonance-stabilized. libretexts.org |

| Thiazole | C5 | Generally the most reactive position in thiazoles for electrophilic substitution, though significantly less reactive than the furan ring. numberanalytics.com |

Nucleophilic Reactions Involving the Amino Group

The exocyclic amino group is a primary nucleophile and participates in several characteristic reactions. Studies on 4-amino-5-(5-X-2-furyl)thiazole derivatives have shown that this group is readily acylated and can be diazotized. cas.czcas.cz However, it has been noted that the amino group does not typically undergo alkylation reactions. cas.czcas.cz

| Reaction Type | Reagents/Conditions | Product Type | Reactivity Note |

| Acylation | Acid chlorides, Anhydrides | N-acylated derivatives | The amino group is easily acylated. cas.czcas.cz |

| Diazotization | Nitrous acid (e.g., NaNO₂, HCl) | Diazonium salt | The amino group can be diazotized, forming a reactive diazonium intermediate suitable for subsequent substitution reactions. cas.czcas.cz |

| Alkylation | Alkyl halides | N/A | The amino group in this class of compounds has been reported to not undergo alkylation. cas.czcas.cz |

Cycloaddition Reactions and Annulation Pathways

The thiazole ring can participate in cycloaddition reactions, which are valuable for constructing more complex molecular architectures.

Cycloaddition Reactions : Thiazoles can function as dienophiles in Diels-Alder reactions and engage in 1,3-dipolar cycloadditions. numberanalytics.commdpi.com While specific studies on this compound are limited, the general reactivity profile suggests its potential participation in such transformations. For instance, photoreactions between thiazoles and α-diketones have been shown to proceed via a [2+2] cycloaddition pathway. mdpi.com

Annulation Pathways : The 2-aminothiazole (B372263) scaffold is a common precursor for the synthesis of fused heterocyclic systems. researchgate.net A frequent annulation pathway involves the reaction of the amino group and the endocyclic nitrogen at position 3 with bifunctional electrophiles. This can lead to the formation of condensed ring systems like thiazolo[3,2-a]pyrimidines. researchgate.net

Oxidation and Reduction Pathways in Chemical Synthesis and Biotransformation

The compound can undergo both oxidation and reduction, affecting different parts of its structure.

Oxidation : The sulfur atom in the thiazole ring is susceptible to oxidation. Treatment with oxidizing agents like hydrogen peroxide can convert the thioether within the ring to a sulfoxide (B87167) or sulfone. evitachem.com

Reduction : Reduction pathways are particularly relevant to the synthesis and metabolism of this compound. The title compound, this compound, is itself the reduction product of its nitro-analog, 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT). This nitroreduction is a critical step in both chemical synthesis and metabolic activation pathways. vulcanchem.comnih.gov The reduction of ANFT can be achieved catalytically with palladium and activated carbon or enzymatically in biological systems. nih.govresearchgate.net

| Transformation | Reagents/System | Affected Moiety | Product |

| Oxidation | Hydrogen peroxide evitachem.com | Thiazole sulfur | Thiazole sulfoxide/sulfone |

| Reduction | Pd/C, NADPH-dependent enzymes nih.govnih.gov | 5-Nitro group (on precursor) | 5-Amino group |

Mechanistic Investigations of Complex Reactions and Rearrangements

Mechanistic studies, often on the closely related nitro-analog ANFT, provide insight into the reactivity of this compound.

Metabolic Activation Mechanism : The formation of a thioether conjugate of ANFT has been shown to proceed through peroxidatic metabolism, involving enzymes like prostaglandin (B15479496) H synthase. oup.com This process is believed to involve the formation of a cation radical of ANFT, which then reacts with thiyl radicals from glutathione (B108866). oup.com

Reductive Metabolism Mechanism : The anaerobic reduction of ANFT is an NADPH-dependent process catalyzed by microsomal enzymes. nih.gov The reaction involves the transfer of electrons to the nitro group, leading to reactive intermediates. Mass spectral studies have been crucial in identifying metabolites and understanding the fragmentation patterns and rearrangements that occur during these transformations. nih.gov

Cyclization Mechanisms : The synthesis of the core thiazole structure often involves the cyclization of thioamides or thioureas with α-haloketones. nanobioletters.com Quantum-chemical studies using Density Functional Theory (DFT) have been employed to investigate the mechanisms of such cyclization reactions, determining transition states and reaction pathways. acs.org

Investigation of Metabolic Pathways and Biotransformation Products (Focus on chemical transformation, not toxicological outcomes)

The biotransformation of this compound is best understood by examining the metabolic fate of its precursors, such as N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) and 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT). The chemical transformations are central to its metabolic profile.

The primary metabolic pathway involves the reduction of the nitro group. This process is initiated by deformylation of precursors like FANFT to yield ANFT. nih.govresearchgate.net ANFT then undergoes nitroreduction, which can lead to the formation of the amino derivative (the title compound) or further rearrangement products. One significant metabolite identified from the reduction of ANFT is 1-[4-(2-aminothiazolyl)]-3-cyano-1-propanone (ATCP), which results from the cleavage and rearrangement of the furan ring following the reduction of the nitro group. nih.govnih.gov

| Precursor Compound | Transformation | Key Enzymes/Conditions | Product(s) | Reference(s) |

| FANFT | Deformylation | Liver homogenates | ANFT | nih.govresearchgate.net |

| ANFT | Nitroreduction | Anaerobic microsomes, NADPH | This compound, 2-amino-4-(5-hydroxyl-amino-2-furyl)thiazole | nih.govoup.com |

| ANFT | Reductive ring cleavage | Enzymatic reduction (liver homogenates), Catalytic reduction (Pd/C) | 1-[4-(2-aminothiazolyl)]-3-cyano-1-propanone (ATCP) | nih.govnih.gov |

| ANFT | Thioether conjugation | Peroxidase, Glutathione | ANFT-Glutathione conjugate (ANFT-SG) | oup.com |

Exploration of Biological Activities and Underlying Mechanisms of Action Non Clinical Focus

Structure-Activity Relationship (SAR) Studies of 4-(5-Amino-2-furyl)thiazole Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their biological efficacy and selectivity. For derivatives of this compound, modifications to the core structure have been shown to significantly influence their activity.

The biological activity of this compound derivatives can be significantly altered by the nature and position of various substituents. researchgate.net Research has shown that introducing electron-withdrawing groups, such as a nitro group, can be essential for certain biological activities. researchgate.net For instance, the mutagenic activity of 5-nitrofurans is critically dependent on the nitro group. researchgate.net

The nature of the substituent at the 2-position of the furan (B31954) ring can greatly alter the potency of the compound. researchgate.net In a series of 2-substituted, 3,4-diphenyl-5-nitrofurans, the relative order of mutagenic activity in S. typhimurium TA100 was found to be COOCH3 > COCH2BR > COCH3 > COOH. researchgate.net

Furthermore, modifications to the amino group on the thiazole (B1198619) ring also play a crucial role. For example, in the case of 2-amino-5-(5′-nitro-2′-furyl)-1,3,4-thiadiazole, the free amino group was found to confer maximum antibacterial activity, with activity decreasing upon substitution in the order of methyl > ethyl > phenyl. dovepress.com

The introduction of different aryl substituents can also lead to varied biological outcomes. For example, aryl substituents on certain thiazole derivatives have demonstrated better antibacterial and antifungal activities compared to alkyl substituents. kau.edu.sa Specifically, a phenyl group at a particular position resulted in high antibacterial activity, while the addition of an electron-donating methyl group to this phenyl moiety led to a dramatic reduction in activity. kau.edu.sa Conversely, the presence of a 4-fluorophenyl substituent has been associated with a broad spectrum of antibacterial activity. kau.edu.sa

These studies highlight the delicate balance of electronic and steric factors in determining the biological potency and selectivity of this compound derivatives.

Biochemical Target Identification and Validation in Model Systems

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action. For this compound and its analogs, research has pointed towards several key enzymes as potential targets.

DNA Gyrase B: Bacterial DNA gyrase, an essential enzyme for DNA replication, is a well-established target for antibacterial agents. rcsb.org The B subunit (GyrB) contains the ATP-binding site. rcsb.org Novel, substituted 5-(1H-pyrazol-3-yl)thiazole compounds have been identified as inhibitors of bacterial gyrase. rcsb.org Structure-guided optimization of these compounds has led to increased enzymatic and moderate antibacterial potency. rcsb.org Furthermore, 2-aminobenzothiazole-based derivatives have also been developed as DNA gyrase B inhibitors with promising activity against ESKAPE bacterial pathogens. nih.gov

Lanosterol (B1674476) 14α-demethylase (CYP51): This enzyme is a key component in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.govresearchgate.net Inhibition of lanosterol 14α-demethylase leads to the disruption of the fungal cell membrane and ultimately cell death. nih.govresearchgate.net Azole antifungals, such as fluconazole (B54011) and ketoconazole, function by inhibiting this enzyme. nih.gov Molecular docking studies suggest that certain thiazole derivatives may also act as inhibitors of lanosterol 14α-demethylase. researchgate.netnih.govfarmaciajournal.com The proposed mechanism involves the thiazole derivative binding to the active site of the enzyme, potentially in a non-competitive manner, which could be advantageous in overcoming fungal resistance to traditional azole drugs. farmaciajournal.com

Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that is essential for the proper folding and function of a wide range of client proteins, many of which are involved in cell growth and survival. nih.gov It has emerged as a promising target for cancer therapy. Molecular docking studies have been used to investigate the potential of trisubstituted 2-amino-4, 5-diarylthiazole derivatives to interact with Hsp90 as a mechanism for their anti-Candida albicans activity. nih.gov

Glutamine-fructose-6-phosphoamidamitransferase (GFAT): GFAT is another potential target for antifungal agents. nih.gov Computer-aided drug design has been employed to develop novel 2,4-disubstituted thiazole derivatives with anti-Candida albicans activity, using the GFAT protein as a template. nih.gov

The following table summarizes the enzymes targeted by this compound derivatives and their potential therapeutic application.

| Enzyme Target | Biological Process | Potential Therapeutic Application |

| DNA Gyrase B | Bacterial DNA replication | Antibacterial |

| Lanosterol 14α-demethylase (CYP51) | Fungal ergosterol biosynthesis | Antifungal |

| Heat Shock Protein 90 (Hsp90) | Protein folding and stability | Anticancer, Antifungal |

| Glutamine-fructose-6-phosphoamidamitransferase (GFAT) | Fungal cell wall biosynthesis | Antifungal |

In addition to enzyme inhibition, derivatives of this compound have been investigated for their ability to bind to and modulate the activity of specific receptors. A notable example is the adenosine (B11128) A2A receptor. A series of 2-amino-5-benzoyl-4-(2-furyl)thiazoles were identified as adenosine A2A receptor antagonists through high-throughput radioligand-binding assays. nih.govrsc.orgrsc.org Selected compounds from this series demonstrated excellent affinity for the A2A receptor and good selectivity over the A1 receptor. nih.govrsc.orgrsc.org

Cellular Pathway Modulation Studies in Research Cell Lines

The biological activity of this compound derivatives often stems from their ability to modulate key cellular pathways. Thiazole-containing compounds have been reported to interfere with cellular processes such as DNA replication and protein synthesis. Research has indicated that these derivatives can be useful in treating a variety of cell proliferative disorders, including cancer, by affecting cell cycle-dependent kinase activity. google.com

In the context of cancer, certain thiazole derivatives have shown the potential to induce apoptosis (programmed cell death) in cancer cell lines. mdpi.com For instance, some novel thiazole-based compounds exhibited promising anticancer potential with selectivity towards cancer cells. mdpi.com

Investigation of Antimicrobial Mechanisms (e.g., antibacterial, antifungal)

The thiazole nucleus is a common feature in a wide range of compounds with antimicrobial properties. kau.edu.sasolubilityofthings.com Derivatives of this compound have been extensively studied for their antibacterial and antifungal activities. researchgate.netkau.edu.samdpi.comsolubilityofthings.comnih.gov

The antimicrobial mechanism of these compounds is often attributed to their interaction with microbial enzymes or cellular structures. As discussed previously, the inhibition of essential enzymes like DNA gyrase B in bacteria and lanosterol 14α-demethylase in fungi are key mechanisms of action. rcsb.orgnih.gov

Studies have shown that certain 2,4,5-trisubstituted thiazole derivatives display inhibitory effects against Gram-positive bacteria, though they may lack activity against Gram-negative bacteria. kau.edu.sa The presence of specific substituents, such as a 4-fluorophenyl group, can confer a broad spectrum of antibacterial activity. kau.edu.sa

In terms of antifungal activity, several thiazole derivatives have demonstrated efficacy against various fungal strains, including Candida albicans. kau.edu.sazsmu.edu.ua The introduction of certain substituents, such as isopropyl and isobutyl radicals, into the structure of some 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives has been shown to significantly increase their activity against S. aureus. zsmu.edu.ua

The following table provides a summary of the antimicrobial activity of selected this compound derivatives.

| Compound Type | Target Organism(s) | Observed Effect |

| 2,4,5-Trisubstituted thiazoles | Gram-positive bacteria, Candida albicans | Inhibition of growth kau.edu.sa |

| 5-(Furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | Increased activity with specific alkyl substituents zsmu.edu.ua |

| 2-Amino-5-(5′-nitro-2′-furyl)-1,3,4-thiadiazole | Bacteria | Decreased activity with substitution on the amino group dovepress.com |

| 2,4-Disubstituted thiazoles | Bacillus subtilis, Staphylococcus aureus | Potent activity with specific substitutions nih.gov |

Interference with Microbial Cell Wall or Membrane Integrity

The antimicrobial potential of thiazole derivatives is often linked to their ability to compromise the structural integrity of microbial cells. One proposed mechanism involves the disruption of microbial cell membranes. For some thiazole-containing compounds, this is attributed to the lipophilic nature of certain substituents, which may facilitate penetration into the bacterial membrane, leading to its disruption. analis.com.my

Furthermore, specific enzymes crucial for cell wall synthesis have been identified as targets. For instance, 4-thiazolidinones, which contain a related thiazole core, have been reported as potential inhibitors of the bacterial enzyme MurB. semanticscholar.org This enzyme is a key precursor in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. semanticscholar.org Inhibition of such pathways would critically weaken the cell wall, leading to cell lysis and death. Molecular docking studies on other trisubstituted thiazole derivatives have targeted glucosamine-6-phosphate synthase (GlcN-6-P), another vital enzyme in the formation of the bacterial cell wall. analis.com.my

Inhibition of Essential Microbial Biosynthetic Pathways

Beyond direct damage to the cell envelope, thiazole derivatives may exert antimicrobial effects by inhibiting other essential metabolic pathways. In fungi, a key target is the ergosterol biosynthetic pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and its synthesis is critical for fungal viability. Studies on certain 1,2,4-triazole (B32235) fused pyrido[2,3-d]pyrimidine (B1209978) derivatives, which share heterocyclic features, have demonstrated the inhibition of ergosterol biosynthesis in various Candida strains. researchgate.net

Another vital pathway that can be targeted is folate synthesis. Thiophenyl-pyrazolyl-thiazole hybrids have been investigated as potential inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acids and certain amino acids. acs.org In the context of Candida albicans, docking studies of 2-amino-4,5-diarylthiazole derivatives have identified potential interactions with glutamine-fructose-6-phosphoamidamitransferase (GFAT), an enzyme involved in the hexosamine biosynthetic pathway, which is crucial for cell wall formation. mdpi.com

Table 1: Potential Microbial Enzyme Targets of Thiazole Derivatives

| Enzyme Target | Microbial Pathway | Potential Effect | Related Compound Class |

|---|---|---|---|

| MurB | Peptidoglycan Biosynthesis | Inhibition of bacterial cell wall formation | 4-Thiazolidinones semanticscholar.org |

| Glucosamine-6-phosphate synthase (GlcN-6-P) | Bacterial Cell Wall Formation | Inhibition of cell wall precursor synthesis | 2,4,5-Trisubstituted-1,3-thiazoles analis.com.my |

| Lanosterol 14α-demethylase (CYP51) | Ergosterol Biosynthesis | Inhibition of fungal cell membrane formation | 2-Amino-4,5-diarylthiazoles mdpi.com |

| Dihydrofolate Reductase (DHFR) | Folate Synthesis | Inhibition of nucleotide synthesis | Thiophenyl-pyrazolyl-thiazole hybrids acs.org |

Antioxidant Mechanisms and Radical Scavenging Properties

The capacity of heterocyclic compounds to act as antioxidants is a significant area of research. The mechanisms often involve donating a hydrogen atom or an electron to neutralize free radicals. Thiazole derivatives have been evaluated for their antioxidant properties through various in vitro assays, including DPPH (1,1-diphenyl-2-picryl-hydrazyl), nitric oxide (NO), and hydrogen peroxide (H2O2) radical scavenging tests. mdpi.comekb.eg

Interestingly, while some 2-aminothiazole (B372263) derivatives exhibit poor DPPH radical scavenging activity rsc.org, others show significant potential. For example, a study on the related compound 2-amino-4-(5-nitro-2-furyl)-thiazole (ANFT) demonstrated that it can function as a thiyl radical trap. nih.govoup.com This suggests a mechanism where the compound reacts with and neutralizes highly reactive thiyl radicals, preventing them from causing oxidative damage. nih.gov The peroxidatic metabolism of ANFT is thought to result in a cation radical, which can then interact with these radicals. nih.gov Other research on 2-aminothiazole sulfonamide derivatives has quantified their ability to scavenge DPPH radicals and mimic superoxide (B77818) dismutase (SOD) activity. excli.de

Table 2: In Vitro Antioxidant Activity of Structurally Related Thiazole Derivatives

| Compound Class | Assay | Activity Metric | Result |

|---|---|---|---|

| 2-Aminothiazole Sulfonamide Derivative (Compound 8) | DPPH Scavenging | % Inhibition | 90.09% excli.de |

| 2-Aminothiazole Sulfonamide Derivative (Compound 8) | Superoxide Dismutase (SOD) Mimic | % Activity | 99.02% excli.de |

| Triazole-Thiol Derivative (Compound 5b) | DPPH Scavenging | IC₅₀ | 5.84 µg/mL researchgate.netresearchgate.net |

| Selenourea-Thiazole Derivatives (Compounds 145a-d) | DPPH, NO, H₂O₂ Scavenging | IC₅₀ | Lower than standard drugs mdpi.com |

Anticonvulsant Mechanisms in in vitro or ex vivo models

Thiazole-containing structures are recognized for their potential anticonvulsant properties. analis.com.mysemanticscholar.orgresearchgate.net In vitro and ex vivo studies on related compounds point to several possible mechanisms of action. One prominent mechanism is the inhibition of carbonic anhydrase (CA) enzymes, particularly isoforms CA-II and CA-IX. nih.gov Carbonic anhydrase inhibitors are an established class of anticonvulsant drugs, and the inhibition of these enzymes by novel 1,3,4-thiadiazole (B1197879) derivatives has been demonstrated in vitro. nih.gov

Other potential molecular targets for anticonvulsant activity include key neurotransmitter receptors. Molecular docking studies of related heterocyclic compounds have shown potential affinity for the GABAA receptor, GABA aminotransferase (GABA-AT), and the NMDA receptor. medipol.edu.tr Interaction with these targets could modulate neurotransmission to suppress seizure activity. For example, enhancing the inhibitory effects of GABA or blocking the excitatory effects of glutamate (B1630785) are common strategies for controlling convulsions. The evaluation of thiazole derivatives in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models provides a basis for exploring these underlying mechanisms. nih.govresearchgate.net

Table 3: In Vitro Carbonic Anhydrase Inhibition by Related Thiadiazole Derivatives

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) |

|---|---|---|

| Thiadiazole Derivative (6d) | hCA II | 8.60 µM nih.gov |

| hCA IX | 6.32 µM nih.gov | |

| Thiadiazole Derivative (7d) | hCA II | 9.41 µM nih.gov |

| hCA IX | 7.11 µM nih.gov | |

| Acetazolamide (Standard) | hCA II | 0.012 µM nih.gov |

| hCA IX | 0.025 µM nih.gov |

Anti-inflammatory Mechanisms in in vitro or ex vivo models

The anti-inflammatory potential of thiazole derivatives has been investigated through several in vitro models that target key enzymes in the inflammatory cascade. One significant mechanism is the inhibition of the 5-lipoxygenase (5-LOX) enzyme. rsc.org 5-LOX is crucial for the biosynthesis of leukotrienes, which are potent mediators of inflammation. rsc.org A study on a series of 2-amino-4-aryl thiazoles identified a p-fluoro substituted derivative as a potent 5-LOX inhibitor with an IC₅₀ value of approximately 10 µM. rsc.org The mechanism was suggested to be competitive inhibition, as the inhibitor increased the Km value without affecting the Vmax of the enzyme. rsc.org

Another well-established anti-inflammatory mechanism is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. researchgate.neteco-vector.com These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are central to pain and inflammation. In vitro assays have confirmed the ability of certain thiazole-bearing pyrazole (B372694) compounds to act as selective COX-2 inhibitors. researchgate.net

A more general in vitro model for anti-inflammatory activity is the inhibition of protein denaturation. mdpi.com Since inflammation can involve the denaturation of tissue proteins, compounds that can prevent this process are considered to have anti-inflammatory potential. Thiazoline-2-thione derivatives have been shown to inhibit heat-induced denaturation of bovine serum albumin (BSA), with one derivative exhibiting an IC₅₀ value of 21.9 µg/mL, comparable to aspirin. mdpi.com

Table 4: In Vitro Anti-inflammatory Activity of Structurally Related Thiazole Derivatives

| Compound Class/Derivative | Assay/Target | Activity (IC₅₀) |

|---|---|---|

| p-Fluoro substituted 2-amino-4-aryl thiazole | 5-Lipoxygenase (5-LOX) Inhibition | ~10 µM rsc.org |

| Thiazoline-2-thione derivative (4d) | BSA Denaturation Inhibition | 21.9 µg/mL mdpi.com |

| Thiazoline-2-thione derivative (3c) | BSA Denaturation Inhibition | 31.7 µg/mL mdpi.com |

| Benzo[d]thiazol-2-amine Derivative (G10) | COX-1 Inhibition | 5.0 µM eco-vector.com |

| Benzo[d]thiazol-2-amine Derivative (G10) | COX-2 Inhibition | 10 µM eco-vector.com |

Applications in Advanced Materials and Chemical Probes

Utilization as Building Blocks in Organic Synthesis for Complex Heterocycles

The 4-(5-Amino-2-furyl)thiazole scaffold is a valuable starting material for the synthesis of more intricate heterocyclic systems. researchgate.netnih.gov The presence of reactive sites—the amino group and the furan (B31954) and thiazole (B1198619) rings—allows for a variety of chemical transformations. The amino group can readily undergo reactions such as acylation and condensation, while the heterocyclic rings can participate in cycloaddition and substitution reactions. researchgate.net

For instance, the amino group can be diazotized and coupled with other aromatic compounds to form azo dyes, a class of molecules with significant industrial applications. acs.org Furthermore, the furan moiety, being an electron-rich diene, can participate in Diels-Alder reactions to construct polycyclic structures. The inherent reactivity of the thiazole ring, including its susceptibility to electrophilic substitution at the C5 position, provides another avenue for structural elaboration. mdpi.com This versatility allows chemists to build upon the this compound core to access a wide array of complex molecules with potential applications in medicinal chemistry and materials science. nih.govacs.org

Integration into Fluorescent Probes and Chemical Sensors

The development of fluorescent probes and chemical sensors is a rapidly growing area of research, with applications ranging from bioimaging to environmental monitoring. Thiazole-containing compounds are known to exhibit interesting photophysical properties, and their integration into larger conjugated systems can lead to the creation of novel fluorophores. kuey.netnih.gov

The this compound unit can serve as a core component of fluorescent probes. The extended π-conjugation between the furan and thiazole rings can give rise to fluorescence. The amino group can act as a recognition site for specific analytes. Upon binding of a target molecule, the electronic properties of the fluorophore can be perturbed, leading to a detectable change in the fluorescence signal, such as an increase or decrease in intensity (turn-on or turn-off) or a shift in the emission wavelength. mdpi.com

For example, a probe incorporating a thiazole derivative was developed for the detection of hydrogen peroxide in living cells, demonstrating the potential of these scaffolds in biological sensing applications. mdpi.com While this specific example doesn't use the exact this compound structure, it highlights the general principle of using thiazole derivatives in fluorescent probe design. The furan moiety in this compound could further modulate the photophysical properties and potentially enhance the probe's performance.

Applications in Functional Materials Research (e.g., polymers, dyes)

The properties of this compound make it a suitable candidate for incorporation into functional materials such as polymers and dyes. rsc.orgrsc.org The amino group allows for the compound to be polymerized, either as a monomer on its own or as a co-monomer with other polymerizable units. The resulting polymers could possess unique thermal, electronic, or optical properties derived from the heterocyclic core. researchgate.net

In the realm of dyes, aminothiazole derivatives have been utilized in the synthesis of disperse dyes for coloring synthetic fibers like polyester. researchgate.netcbijournal.com The color and dyeing properties of these dyes can be tuned by modifying the substituents on the thiazole and the coupled aromatic ring. The presence of the furan ring in this compound could lead to dyes with novel colors and improved fastness properties. The general class of aminothiazoles has been recognized for its utility in the synthesis of dyes. rsc.org

The following table provides examples of how aminothiazole derivatives have been used in the synthesis of dyes:

| Aminothiazole Derivative | Coupling Component | Resulting Dye Type | Application |

| 2-amino-4-(4'-chlorophenyl)-1,3-thiazole | Diazotized p-toluidine (B81030) and various substituted 3°-amines | Bisazo dyes | Polyester fabric dyeing cbijournal.com |

| Diazotized aryl amines | 2-amino-4-substituted-thiazoles | Monoazo dyes | Polyester dyeing researchgate.net |

Role as Precursors for Synthesizing Novel Heterocyclic Scaffolds

Beyond being a building block for known classes of compounds, this compound serves as a precursor for the discovery of entirely new heterocyclic scaffolds. acs.org The combination of the furan and thiazole rings presents a unique starting point for synthetic exploration. biomedres.us Chemists can devise novel reaction pathways that transform this core structure into previously unknown ring systems.

For example, reactions that involve the simultaneous participation of both the furan and thiazole rings, or the amino group and one of the rings, can lead to the formation of complex, polycyclic heterocyclic systems. mdpi.com These novel scaffolds can then be screened for a variety of applications, including biological activity or utility in materials science. The synthesis of new heterocyclic compounds is a fundamental aspect of drug discovery and materials innovation. dovepress.com The use of precursors like this compound, which offer multiple points for chemical modification, is crucial in this endeavor. nih.gov

The general importance of thiazole derivatives as precursors is well-established in the synthesis of a wide range of biologically active molecules. researchgate.netresearchgate.net The specific combination with a furan ring in this compound provides a unique chemical space for the generation of novel molecular architectures.

Future Directions and Emerging Research Avenues for 4 5 Amino 2 Furyl Thiazole Research

Development of Chemoenzymatic or Biocatalytic Synthetic Routes

Traditional chemical synthesis often relies on harsh conditions and hazardous reagents. The future of synthesizing 4-(5-amino-2-furyl)thiazole and its analogs lies in greener, more efficient chemoenzymatic and biocatalytic methods. These approaches offer high selectivity, milder reaction conditions, and reduced environmental impact.

A key area of development is the use of transaminases for the amination of furan (B31954) precursors. Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor to a ketone or aldehyde acceptor mdpi.com. Their application in producing chiral amines and non-canonical amino acids is well-established nih.govresearchgate.netuniovi.es. Future research will likely focus on identifying or engineering (R)- or (S)-selective transaminases capable of directly aminating a suitable 5-keto-furylthiazole precursor, offering a highly efficient and stereoselective route to the final compound nih.gov. The reductive amination of biomass-derived furan compounds like furfural over heterogeneous catalysts also provides a blueprint for developing biocatalytic counterparts mdpi.comresearchgate.net.

Furthermore, enzymes could be employed to construct the heterocyclic core itself. For instance, vanillyl alcohol oxidases (VAOs) have been used for the one-pot synthesis of 2-aryl thiazolines nih.gov. Exploring the substrate scope of such enzymes or engineering them to accept furan-based aldehydes could provide a direct biocatalytic route to the furyl-thiazole scaffold.

Table 1: Potential Biocatalytic Transformations for this compound Synthesis

| Transformation | Enzyme Class | Potential Substrate | Key Advantage |

|---|---|---|---|

| Asymmetric Amination | Transaminase (ATA/ω-TA) | 5-Keto-2-(thiazol-4-yl)furan | High enantioselectivity, mild conditions |

| Thiazole (B1198619) Ring Formation | Oxidases/Condensation Enzymes | 5-Amino-furan-2-carbothioamide | Green synthesis of the heterocyclic core |

Application of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

To optimize both traditional and biocatalytic synthetic routes, a deep understanding of reaction kinetics and mechanisms is essential. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters researchgate.net. The application of advanced in situ spectroscopic techniques is central to PAT.

For the synthesis of this compound, real-time monitoring can be achieved using methods like:

In Situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can track the concentration of reactants, intermediates, and products by monitoring characteristic bond vibrations. They are powerful tools for understanding reaction kinetics, identifying impurities, and determining reaction endpoints without the need for sampling iitg.ac.in.

In Situ NMR Spectroscopy: Low-field benchtop NMR spectrometers are becoming increasingly common for real-time process monitoring. This technique can provide detailed structural information on all components in a reaction mixture simultaneously, proving invaluable for complex multi-step syntheses like the Hantzsch thiazole synthesis mdpi.comwikipedia.org.

The integration of these PAT tools will facilitate the rapid optimization of reaction conditions (e.g., temperature, catalyst loading, substrate concentration), leading to improved yield, purity, and process safety researchgate.net.

Integration of Artificial Intelligence and Machine Learning for Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle rsc.org. For this compound, these computational tools can be leveraged to design novel derivatives with enhanced biological activity and optimized pharmacokinetic profiles nih.gov.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key application. By building statistical models that correlate the structural or physicochemical properties of molecules with their biological activity, QSAR can predict the potency of new, unsynthesized compounds researchgate.netnih.govresearchgate.netspectroscopyonline.com. Researchers can build robust QSAR models for a series of this compound analogs to identify key structural features that govern their activity against a specific biological target researchgate.netuniovi.es.

Table 2: Application of AI/ML in this compound Research

| AI/ML Technique | Application | Desired Outcome |

|---|---|---|

| QSAR Modeling | Predict biological activity (e.g., IC50) of new derivatives | Prioritize synthesis of the most potent compounds researchgate.netnih.gov |

| Generative Models | Design novel molecules with desired properties | Discover new chemical scaffolds with improved efficacy |

| ADMET Prediction | Predict absorption, distribution, metabolism, excretion, and toxicity | Reduce late-stage attrition of drug candidates |